molecular formula C19H21NO5S2 B2732640 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 2034331-97-8

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2732640
CAS RN: 2034331-97-8
M. Wt: 407.5
InChI Key: ZRJXDHSFGAEONO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the furan and thiophene rings might be introduced via a cyclization reaction . The benzenesulfonamide group could potentially be introduced via a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple rings (furan, thiophene, and benzene) suggests that the molecule may have a rigid, planar structure. The oxygen, sulfur, and nitrogen atoms in the molecule could potentially participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For instance, the furan and thiophene rings might undergo electrophilic aromatic substitution reactions. The benzenesulfonamide group could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups (like the sulfonamide and hydroxy groups) could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Photooxygenation and Synthesis of γ-Hydroxybutenolides

Photooxygenation of 2-thiophenyl-substituted furans leads to the synthesis of γ-hydroxybutenolides. This process demonstrates the compound's utility in regiocontrolled and quantitative synthesis, highlighting its application in creating compounds with specific structural features. The transformation of the thiophenyl moiety into ethyl phenylsulfenate and diphenyldisulfide under the reaction conditions showcases the compound's versatility in synthetic chemistry Vasiliki Kotzabasaki, G. Vassilikogiannakis, M. Stratakis, 2016.

Enhancement in Dye-Sensitized Solar Cells

Phenothiazine derivatives with various conjugated linkers, including furan, have shown significant application in dye-sensitized solar cells. A study revealed that compounds with furan as a conjugated linker exhibited improved solar energy-to-electricity conversion efficiency, demonstrating the potential of such compounds in enhancing the performance of renewable energy technologies Se Hun Kim et al., 2011.

Organosilicon Synthesis of Isocyanates

The compound's derivatives have been utilized in the organosilicon synthesis of isocyanates, involving silylation of starting amines followed by phosgenation. This process not only enables the creation of known and unknown isocyanates of the furan, thiophene series but also highlights the compound's role in facilitating high-temperature chemical transformations A. Lebedev et al., 2006.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S2/c1-13-9-16(24-3)17(10-14(13)2)27(22,23)20-12-19(21,15-6-8-26-11-15)18-5-4-7-25-18/h4-11,20-21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJXDHSFGAEONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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